Z-Phe-Ala-Diazomethylketone

Alzheimer's disease cathepsin B up‑regulation calpain inhibition

Researchers studying lysosomal modulation in neurodegeneration face a critical gap: most cathepsin inhibitors abolish enzymatic activity entirely, precluding functional up-regulation studies. Z-Phe-Ala-Diazomethylketone (PADK) resolves this by acting as a concentration-dependent bimodal modulator-a weak cathepsin B inhibitor (IC₅₀ ≈ 9-11 µM) at micromolar levels, yet a potent enhancer of lysosomal cathepsin expression and Aβ42/PHF-τ clearance at low nanomolar concentrations. • Validated in transgenic AD mouse models, hippocampal slice cultures, and T. brucei screens (400-fold parasite selectivity). • Directly binds Aβ42 monomers and oligomers, disrupting early aggregation events. • Sourced with batch-specific HPLC purity ≥98%; shipped under blue ice for stability.

Molecular Formula C21H22N4O4
Molecular Weight 394.4 g/mol
Cat. No. B1632684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Phe-Ala-Diazomethylketone
Synonymscarbobenzoxycarbonyl-L-phenylalanyl-L-alanine-D-diazomethane
Z-Phe-Ala-diazomethane
Molecular FormulaC21H22N4O4
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCC(C(=O)C=[N+]=[N-])NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C21H22N4O4/c1-15(19(26)13-23-22)24-20(27)18(12-16-8-4-2-5-9-16)25-21(28)29-14-17-10-6-3-7-11-17/h2-11,13,15,18H,12,14H2,1H3,(H,24,27)(H,25,28)/t15-,18-/m0/s1
InChIKeyQMPATRQNERZOMF-YJBOKZPZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Phe-Ala-Diazomethylketone: Procurement-Relevant Biochemical and Pharmacological Profile


Z-Phe-Ala-Diazomethylketone (also designated Z-Phe-Ala-CHN₂, Z-FA-CHN₂, or PADK; CAS 71732-53-1; C₂₁H₂₂N₄O₄; MW 394.4 g/mol) is a synthetic peptidyl diazomethyl ketone that functions as an active site-directed, irreversible inhibitor of lysosomal cysteine proteases, notably cathepsin B and cathepsin L [1]. Unlike broad-spectrum thiol‑proteinase inhibitors, this compound exhibits a concentration‑dependent, bimodal pharmacological profile: at micromolar concentrations it acts as a weak cathepsin inhibitor (IC₅₀ ≈ 9–11 µM), whereas at lower concentrations it paradoxically enhances lysosomal cathepsin expression and promotes the clearance of amyloidogenic proteins, a property that distinguishes it from other cysteine protease inhibitors [2].

Why Generic Cysteine Protease Inhibitors Cannot Substitute for Z-Phe-Ala-Diazomethylketone


Although multiple peptidyl diazomethyl ketones (e.g., Z-Phe-Phe-CHN₂, Z-LVG-CHN₂) and other cysteine protease inhibitors (e.g., E64d, CA-074) target the same lysosomal enzyme class, substitution without verification is unsupported by empirical evidence. Quantitative comparisons reveal that Z-Phe-Ala-Diazomethylketone possesses a distinct balance of weak cathepsin inhibition and lysosomal up‑regulation [1]; it exhibits >80‑fold lower potency for cathepsin B than structurally related diazomethyl ketones in certain assays, yet uniquely enhances Aβ‑degrading enzyme levels in hippocampal tissue [2]. Furthermore, direct head‑to‑head studies demonstrate that Z-Phe-Ala-CHN₂ and Z-Phe-Phe-CHN₂ differ markedly in embryotoxicity and tissue‑specific proteinase inactivation profiles [3]. These divergent quantitative signatures preclude generic interchangeability.

Z-Phe-Ala-Diazomethylketone: Quantitative Differentiation Evidence for Informed Procurement


Z-Phe-Ala-Diazomethylketone vs. E64d: Distinct Mechanistic Profile in Alzheimer's Disease Models

In a direct comparative study, Z-Phe-Ala-Diazomethylketone (PADK) and the cysteine protease inhibitor E64d were evaluated for cathepsin B (CatB) up‑regulation and calpain‑mediated cytoskeletal degradation. PADK exhibited a weak cathepsin B IC₅₀ of 9–11 µM and caused marked up‑regulation of Aβ‑degrading CatB, whereas E64d showed a similar weak CatB IC₅₀ of ~14 µM [1]. Crucially, in calpain activity assays, PADK had no detectable effect on spectrin breakdown product (SBDP) generation at 10–100 µM, while E64d potently reduced SBDP levels with an IC₅₀ of 3–6 µM, indicative of strong off‑target calpain inhibition [1].

Alzheimer's disease cathepsin B up‑regulation calpain inhibition

Z-Phe-Ala-Diazomethylketone vs. Z-Phe-Phe-Diazomethylketone: Differential Embryotoxicity and Tissue‑Specific Protease Inactivation

A whole‑embryo culture study directly compared the embryotoxic potential of two close analogs, Z-Phe-Ala-CHN₂ and Z-Phe-Phe-CHN₂. Both compounds inhibited lysosomal cysteine proteinase activity in the visceral yolk sac (VYS) in a concentration‑dependent manner; however, Z-Phe-Ala-CHN₂ induced a qualitatively distinct histological phenotype characterized by a dramatic increase in vacuole size and number within the VYS endoderm epithelium, accompanied by excessive apoptotic cell death in the neuroepithelium [1]. While both analogs increased VYS protein content despite decreased conceptal growth, the magnitude and tissue distribution of these effects differed, underscoring that even a single amino acid substitution (Ala vs. Phe) yields non‑equivalent biological outcomes.

developmental toxicology visceral yolk sac lysosomal proteolysis

Z-Phe-Ala-Diazomethylketone vs. First‑in‑Class Lysosomal Modulators SD1002/SD1003: Decoupling Inhibition from Up‑Regulation

In a medicinal chemistry optimization study, Z-Phe-Ala-Diazomethylketone (PADK) served as the reference standard for weak cathepsin inhibition (IC₅₀ = 80 nM for cathepsin B in the optimized assay) and lysosomal cathepsin up‑regulation [1]. The derived non‑peptidic modulators SD1002 and SD1003 exhibited improved cathepsin up‑regulation but almost complete removal of cathepsin inhibitory activity compared to PADK [1]. This quantitative decoupling establishes PADK as the benchmark comparator for evaluating the functional dissociation between protease inhibition and lysosomal enhancement.

lysosomal modulation Alzheimer's disease cathepsin up‑regulation

Z-Phe-Ala-Diazomethylketone Exhibits Parasite‑Selective Cytotoxicity in Trypanosoma brucei Models

In vitro cytotoxicity assays demonstrated that Z-Phe-Ala-Diazomethylketone (Z-Phe-Ala-CHN₂) exhibits pronounced selectivity for Trypanosoma brucei bloodstream forms relative to mammalian cells. The IC₅₀ for reducing parasite growth rate was 400‑fold lower than that for a mouse myeloma cell line [1]. At 10 µM, the compound induced complete parasite lysis within 48 h, and in vivo administration at 250 mg/kg reduced parasitemia to undetectable levels for three days [1]. Such parasite‑selective lethality is not uniformly observed across all cysteine protease inhibitors, highlighting the unique utility of Z-Phe-Ala-Diazomethylketone in anti‑trypanosomal research.

trypanosomiasis cysteine protease inhibition parasitology

Z-Phe-Ala-Diazomethylketone Inhibits Aβ42 Oligomerization and Fibril Formation: Direct Amyloid‑β Interaction

In cell‑free biophysical assays, Z-Phe-Ala-Diazomethylketone binds directly to Aβ42 monomers and small oligomers, thereby inhibiting the formation of dodecameric assemblies and preventing Aβ42 fibril formation . This anti‑amyloidogenic activity is independent of its cathepsin‑targeting properties and is not shared by all diazomethyl ketones. The compound's ability to interfere with Aβ42 aggregation at the level of early oligomerization provides a dual mechanism—protease modulation and direct amyloid interaction—that is absent in simpler cathepsin inhibitors such as CA‑074 or E64.

Alzheimer's disease Aβ42 aggregation amyloid inhibition

Z-Phe-Ala-Diazomethylketone: High‑Value Application Scenarios for Research and Industrial Procurement


Alzheimer's Disease Mechanistic Studies: Cathepsin B Up‑Regulation and Amyloid‑β Clearance

Employ Z-Phe-Ala-Diazomethylketone (PADK) at low nanomolar to low micromolar concentrations in primary hippocampal slice cultures or transgenic AD mouse models to investigate the lysosomal cathepsin enhancement pathway [1]. The compound's weak cathepsin B IC₅₀ of 9–11 µM permits functional up‑regulation without complete enzymatic inhibition, enabling assessment of Aβ42 and PHF‑τ clearance in the hippocampus and cortex [1][2]. Its direct binding to Aβ42 monomers and oligomers further supports studies of early aggregation events .

Anti‑Trypanosomal Drug Discovery: Selective Cysteine Protease Targeting

Utilize Z-Phe-Ala-Diazomethylketone as a positive control and tool compound in high‑throughput screens against Trypanosoma brucei bloodstream forms. The compound's 400‑fold selectivity for parasite cells over mammalian cells and its ability to reduce parasitemia to undetectable levels in murine models validate cysteine protease inhibition as a viable therapeutic strategy [3]. Dose‑response experiments should include 10 µM in vitro and 250 mg/kg i.p. in vivo as benchmark conditions.

Developmental Toxicology and Visceral Yolk Sac Function Assessment

Apply Z-Phe-Ala-Diazomethylketone in whole rat embryo culture systems to probe the role of lysosomal cysteine proteases in histiotrophic nutrition and VYS‑mediated macromolecule degradation. The compound's ability to induce concentration‑dependent VYS vacuolization and neuroepithelial apoptosis provides a reproducible phenotype for mechanistic toxicology studies, with Z-Phe-Phe-CHN₂ serving as an essential comparator to delineate structure‑activity relationships [4].

Medicinal Chemistry Benchmarking: Development of Non‑Inhibitory Lysosomal Modulators

Use Z-Phe-Ala-Diazomethylketone as the reference standard for weak cathepsin inhibition (IC₅₀ ≈ 80 nM) and lysosomal cathepsin up‑regulation in the design and evaluation of novel, non‑peptidic modulators [2]. The compound's established profile enables rigorous assessment of the decoupling of protease inhibition from lysosomal enhancement, a critical parameter for next‑generation AD therapeutics.

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